Cas no 30223-92-8 (Phenol,4-(2-aminoethyl)-, 1-(hydrogen sulfate))

Phenol,4-(2-aminoethyl)-, 1-(hydrogen sulfate) structure
30223-92-8 structure
Product Name:Phenol,4-(2-aminoethyl)-, 1-(hydrogen sulfate)
Numero CAS:30223-92-8
MF:C8H11NO4S
MW:217.24224114418
CID:316527
PubChem ID:153005
Update Time:2025-04-19

Phenol,4-(2-aminoethyl)-, 1-(hydrogen sulfate) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4-(2-aminoethyl)-, 1-(hydrogen sulfate)
    • [4-(2-aminoethyl)phenyl] hydrogen sulfate
    • Phenol, p-(2-aminoethyl)-, hydrogen sulfate (ester)(8CI)
    • Phenol, p-(2-aminoethyl)-,hydrogen sulfate (7CI)
    • Phenol,4-(2-aminoethyl)-, hydrogen sulfate (ester) (9CI)
    • Tyramine O-sulfate
    • Tyramine sulfate
    • Q27216185
    • Phenol, 4-(2-aminoethyl)-, hydrogen sulfate (ester)
    • UNII-SIA20BP28W
    • CHEMBL4764181
    • SCHEMBL18560960
    • Tyramine-O-sulfate
    • 4-(2-aminoethyl)-Phenol(hydrogen sulfate)
    • CHEBI:133530
    • PHENOL, P-(2-AMINOETHYL)-, HYDROGEN SULFATE (ESTER)
    • PHENOL, P-(2-AMINOETHYL)-, HYDROGEN SULFATE
    • PHENOL, 4-(2-AMINOETHYL)-, 1-(HYDROGEN SULFATE)
    • 4-(2-aminoethyl)phenyl hydrogen sulfate
    • DTXSID50184324
    • DB14630
    • 30223-92-8
    • NS00121199
    • BRD-K49808142-001-01-1
    • SIA20BP28W
    • 4-(2-Aminoethyl)-Phenol(hydrogen sulphate)
    • [4-(2-aminoethyl)phenyl]oxidanesulfonic acid
    • CHEBI:125571
    • tyramine O-sulphate
    • Inchi: 1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12)
    • Chiave InChI: DYDUXGMDSXJQFT-UHFFFAOYSA-N
    • Sorrisi: S(=O)(=O)(O)OC1C=CC(=CC=1)CCN

Proprietà calcolate

  • Massa esatta: 217.041
  • Massa monoisotopica: 217.041
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 251
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2
  • Superficie polare topologica: 98Ų

Proprietà sperimentali

  • Densità: 1.429
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C

Phenol,4-(2-aminoethyl)-, 1-(hydrogen sulfate) Letteratura correlata

Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd